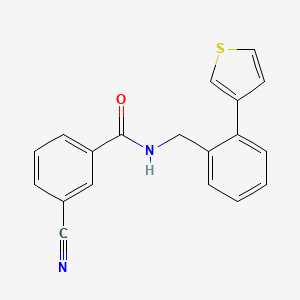
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a cyano group, a thiophene ring, and a benzamide moiety, makes it valuable in drug discovery, organic synthesis, and material science studies.
作用機序
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, have diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis .
Mode of Action
Cyanoacetamide derivatives are known to be extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions .
Result of Action
Cyanoacetamide derivatives are known to have diverse biological activities .
Action Environment
The synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as a building block for synthesizing various heterocyclic compounds.
Material Science: The compound’s properties make it useful in developing new materials with specific characteristics.
類似化合物との比較
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar cyanoacetamide structure and is used in synthesizing various heterocyclic derivatives.
N-aryl cyanoacetamides: These compounds have similar reactivity and are used in building various organic heterocycles.
Uniqueness
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to its specific combination of a cyano group, thiophene ring, and benzamide moiety. This combination provides distinct reactivity and binding properties, making it valuable in multiple research fields.
特性
IUPAC Name |
3-cyano-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-11-14-4-3-6-15(10-14)19(22)21-12-16-5-1-2-7-18(16)17-8-9-23-13-17/h1-10,13H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOHVKXGQUHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747898.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2747903.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)
![3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2747911.png)
![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)

